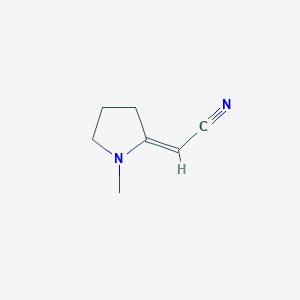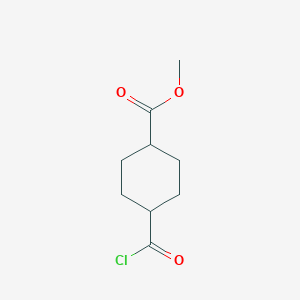
Methyl 4-(chlorocarbonyl)cyclohexane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(chlorocarbonyl)cyclohexane-1-carboxylate, also known as Methyl 4-chlorocarbonyl cyclohexanecarboxylate (MCCC), is a chemical compound that has shown promising results in scientific research. It is a white crystalline powder that is soluble in organic solvents and is commonly used in laboratory experiments. In
Mécanisme D'action
The mechanism of action of MCCC is not fully understood. However, it is believed that MCCC inhibits the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins. Prostaglandins are known to play a role in inflammation, pain, and fever. By inhibiting the activity of COX-2, MCCC reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Effets Biochimiques Et Physiologiques
MCCC has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). MCCC has also been shown to reduce the production of reactive oxygen species (ROS), which are known to play a role in inflammation and cancer. Additionally, MCCC has been shown to reduce the expression of matrix metalloproteinases (MMPs), which are enzymes that play a role in tissue remodeling and cancer metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
MCCC has several advantages for lab experiments. It is easy to synthesize, has a high yield, and is stable under normal laboratory conditions. MCCC is also soluble in organic solvents, making it easy to dissolve in various experimental solutions. However, MCCC has some limitations. It is not water-soluble, which limits its use in aqueous solutions. Additionally, MCCC has not been extensively studied for its toxicity, which could limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of MCCC. One direction is to investigate the potential of MCCC as an anti-cancer agent. Studies have shown that MCCC inhibits the proliferation of cancer cells and induces apoptosis. Further studies could investigate the potential of MCCC in combination with other anti-cancer agents. Another direction is to investigate the potential of MCCC as an anti-inflammatory agent. Studies have shown that MCCC reduces the production of inflammatory cytokines and ROS. Further studies could investigate the potential of MCCC in treating inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
Conclusion:
Methyl 4-(chlorocarbonyl)cyclohexane-1-carboxylate 4-(chlorocarbonyl)cyclohexane-1-carboxylate is a chemical compound that has shown promising results in scientific research. It has been extensively studied for its potential therapeutic applications, including anti-inflammatory, analgesic, and antipyretic properties. MCCC has also been investigated for its potential as an anti-cancer agent. While MCCC has several advantages for lab experiments, it also has some limitations. Further studies are needed to fully understand the potential of MCCC in treating various diseases.
Méthodes De Synthèse
The synthesis of MCCC involves the reaction of cyclohexanone with oxalyl chloride in the presence of a catalytic amount of dimethylformamide. The resulting product is then treated with methanol to obtain MCCC. This method is efficient and produces a high yield of the desired product.
Applications De Recherche Scientifique
MCCC has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and antipyretic properties. MCCC has also been investigated for its potential as an anti-cancer agent. Studies have shown that MCCC inhibits the proliferation of cancer cells and induces apoptosis.
Propriétés
Numéro CAS |
161975-35-5 |
|---|---|
Nom du produit |
Methyl 4-(chlorocarbonyl)cyclohexane-1-carboxylate |
Formule moléculaire |
C9H13ClO3 |
Poids moléculaire |
204.65 g/mol |
Nom IUPAC |
methyl 4-carbonochloridoylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C9H13ClO3/c1-13-9(12)7-4-2-6(3-5-7)8(10)11/h6-7H,2-5H2,1H3 |
Clé InChI |
ZPSRMOPMUQFVJD-UHFFFAOYSA-N |
SMILES |
COC(=O)C1CCC(CC1)C(=O)Cl |
SMILES canonique |
COC(=O)C1CCC(CC1)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



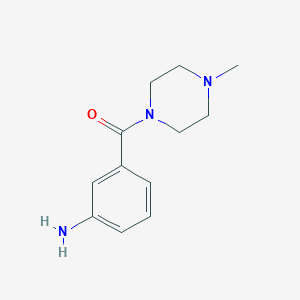
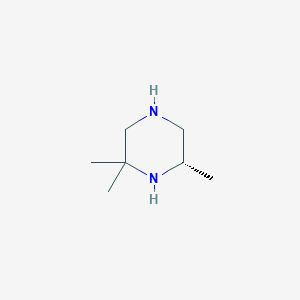
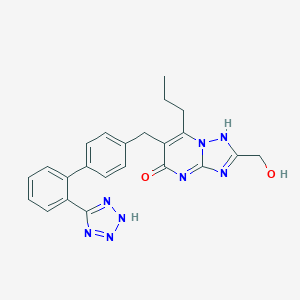
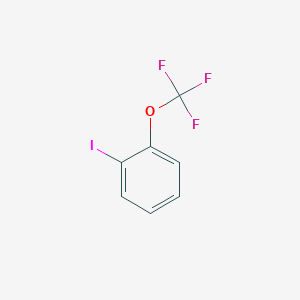
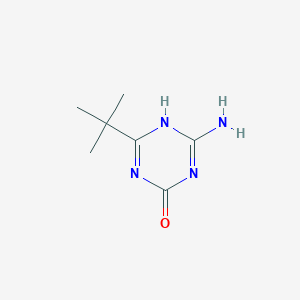
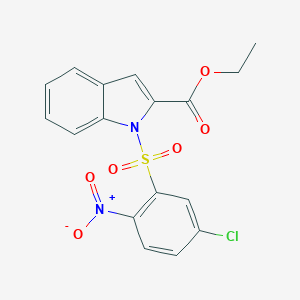
![2-(4-Methoxyphenyl)-1H-benzo[D]imidazole-5-carboxylic acid](/img/structure/B66235.png)
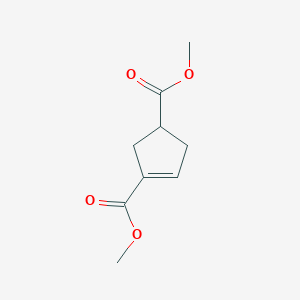
![(S)-10-(Cyanomethyl)-9-fluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid](/img/structure/B66237.png)
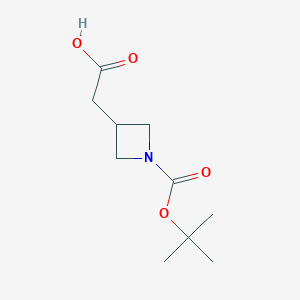
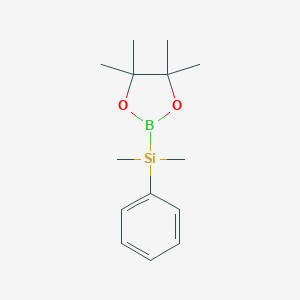
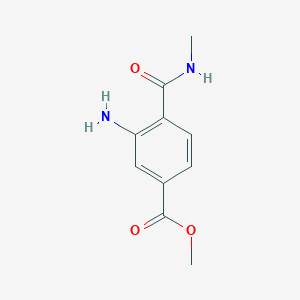
![(6R)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B66250.png)
